molecular formula C15H20ClNO4S2 B2956688 1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine CAS No. 1448065-90-4

1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

Cat. No.: B2956688
CAS No.: 1448065-90-4
M. Wt: 377.9
InChI Key: DDTFLJYSYUIGPH-UHFFFAOYSA-N
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Description

1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a substituted azetidine derivative featuring dual sulfonyl groups at the 1- and 3-positions of the azetidine ring. The 1-position is modified with a 2-chlorophenylsulfonyl moiety, while the 3-position bears a cyclohexylsulfonyl group. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly explored in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate pharmacokinetic properties. The sulfonyl groups in this compound may enhance hydrogen-bonding interactions with biological targets, such as enzymes or receptors, while the chloro and cyclohexyl substituents influence lipophilicity and steric bulk.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-cyclohexylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S2/c16-14-8-4-5-9-15(14)23(20,21)17-10-13(11-17)22(18,19)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTFLJYSYUIGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the azetidine ring with 2-chlorobenzenesulfonyl chloride under controlled conditions to introduce the chlorophenyl group.

    Attachment of the Cyclohexylsulfonyl Group: The final step involves the reaction of the intermediate compound with cyclohexanesulfonyl chloride to attach the cyclohexylsulfonyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Hydrolysis: The sulfonyl groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols.

Scientific Research Applications

1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Sulfonyl-Substituted Azetidines

Compound Name Sulfonyl Substituents Core Structure Notable Functional Groups
1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine 2-Chlorophenyl, Cyclohexyl Azetidine Dual sulfonyl, Chloro, Cyclohexyl
1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine 1-Methylcyclopropyl, Trihydroxytriazinyl Azetidine Sulfonyl, Triazine
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) 2-Chlorophenyl, Piperidinyl Indole Chloro, Piperidine, Fluoro
  • Steric Impact : The cyclohexylsulfonyl group provides greater steric bulk than the methylcyclopropyl or trihydroxytriazinyl groups, which may hinder binding to compact active sites but improve metabolic stability.

Physicochemical Properties

Table 2: Hypothetical Physicochemical Comparison

Property Target Compound 1-(1-Methylcyclopropyl)-3-(trihydroxytriazinyl)azetidine CDFII
Molecular Weight (g/mol) ~420 (estimated) ~350 ~450
LogP (lipophilicity) High (cyclohexyl group) Moderate (triazine polarity) High (indole core)
Solubility Low (hydrophobic substituents) Moderate (polar triazine) Low
Metabolic Stability High (rigid azetidine, sulfonyl groups) Moderate (triazine may undergo hydrolysis) Variable

Research Implications and Limitations

  • Gaps in Data : Direct biological or pharmacokinetic data for 1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine are absent in the provided evidence. Conclusions are inferred from structural analogs.
  • Contradictions : focuses on indole-based antimicrobials, which differ mechanistically from azetidine derivatives, highlighting the challenge of extrapolating activity across core structures.

Biological Activity

1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a compound that has garnered attention for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the chlorophenyl and cyclohexyl groups contributes to its lipophilicity and potential interaction with various biological targets.

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes that play critical roles in various physiological processes. For instance, sulfonamide derivatives often exhibit inhibitory effects on carbonic anhydrases and other enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, potentially through the inhibition of bacterial folate synthesis. This mechanism may also apply to 1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine, although specific studies are needed to confirm this activity.

Biological Activity Data

Recent studies have evaluated the biological activity of 1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine through various assays. Below is a summary table of relevant findings:

Activity IC50 Value (µM) Reference
Enzyme Inhibition (e.g., AChE)2.7
Antimicrobial ActivityTBDOngoing research
Cytotoxicity in Cancer CellsTBDOngoing research

Case Study 1: Inhibition of Acetylcholinesterase

In a study exploring acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, derivatives similar to 1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine demonstrated significant AChE inhibition with an IC50 value of 2.7 µM. This suggests potential for cognitive enhancement in neurodegenerative conditions .

Case Study 2: Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is still pending, the sulfonamide moiety is commonly associated with antibacterial effects, warranting further investigation into its efficacy against various pathogens.

Research Findings

Research has focused on the synthesis and evaluation of related compounds, emphasizing the importance of structural modifications in enhancing biological activity. Molecular docking studies have provided insights into binding interactions, which are crucial for understanding the compound's mechanism at a molecular level.

Molecular Docking Insights

Molecular docking simulations suggest that the compound may interact favorably with target enzymes due to its structural components. These insights can guide further optimization of the compound for improved efficacy and selectivity.

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